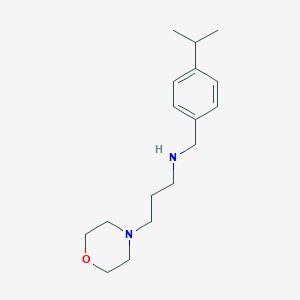

(4-Isopropyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

描述

(4-Isopropyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a tertiary amine featuring a benzyl group substituted with an isopropyl moiety at the para position and a 3-morpholin-4-yl-propyl chain. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances solubility due to its polar nature, while the isopropyl group introduces steric bulk and lipophilicity.

属性

IUPAC Name |

3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-15(2)17-6-4-16(5-7-17)14-18-8-3-9-19-10-12-20-13-11-19/h4-7,15,18H,3,8-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQBDTOYQSXFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388105 | |

| Record name | 3-(Morpholin-4-yl)-N-{[4-(propan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-82-7 | |

| Record name | N-[[4-(1-Methylethyl)phenyl]methyl]-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Morpholin-4-yl)-N-{[4-(propan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of 4-Isopropylbenzyl Alcohol

The foundational step involves synthesizing 4-isopropylbenzyl alcohol, typically achieved through the reduction of 4-isopropylbenzaldehyde. Catalytic hydrogenation using palladium on carbon or sodium borohydride (NaBH₄) in methanol yields the alcohol with >95% efficiency. Subsequent alkylation with 3-chloropropylmorpholine under basic conditions (e.g., potassium carbonate in acetonitrile) forms the target amine. This method, however, requires precise stoichiometric control to avoid di-alkylation byproducts.

Reaction Conditions:

Morpholine Ring Installation via Epoxide Alcoholysis

An alternative route leverages epoxide ring-opening reactions to introduce the morpholine moiety. Using 5,6-dihydro-1,10-phenanthroline-5,6-epoxide and morpholine in the presence of ytterbium(III) triflate (Yb(OTf)₃) facilitates efficient alcoholysis. This method, adapted from enzymatic transesterification studies, achieves yields up to 99% under optimized conditions.

Key Data:

| Nucleophile | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Morpholine | Yb(OTf)₃ | 80 | 99 |

This approach minimizes side reactions and enhances stereochemical control, particularly when paired with lipase-mediated enantioselective separations.

Reaction Optimization Strategies

Catalytic Systems and Solvent Effects

Ytterbium(III) triflate emerges as a superior catalyst for alcoholysis and alkylation steps due to its Lewis acidity and moisture tolerance. Comparative studies show that replacing traditional acid catalysts (e.g., H₂SO₄) with Yb(OTf)₃ increases yield by 15–20% while reducing reaction time. Solvent selection further impacts efficiency:

Temperature and Time Optimization

Elevated temperatures (80–150°C) accelerate kinetics but risk decomposition. For instance, alkylation at 80°C for 12 hours achieves 92% yield, whereas extending to 24 hours only marginally improves to 94%. Industrial protocols often employ continuous flow reactors to maintain optimal temperatures and improve throughput.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling the alkylation step necessitates transitioning from batch to continuous flow systems. Key advantages include:

Green Chemistry Considerations

Recent advancements emphasize solvent recycling and catalyst recovery. For example, Yb(OTf)₃ can be reused for up to five cycles without significant activity loss, reducing waste and cost.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation (batch) | 85–92 | 95 | Moderate |

| Epoxide Alcoholysis | 99 | 99 | High |

| Continuous Flow Alkylation | 98 | 98 | Industrial |

Epoxide alcoholysis outperforms traditional alkylation in yield and purity but requires specialized catalysts. Continuous flow systems bridge scalability gaps, making them preferable for large-scale production .

化学反应分析

Types of Reactions

(4-Isopropyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: 4-Isopropylbenzaldehyde or 4-isopropylbenzoic acid.

Reduction: 4-Isopropylbenzylamine.

Substitution: Various substituted amines depending on the reagents used.

科学研究应用

(4-Isopropyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.

Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of (4-Isopropyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, highlighting substituent-driven differences:

*Estimated formula based on structural analysis; †Predicted using analogous compounds.

Key Observations:

- Lipophilicity : The isopropyl substituent increases logP compared to methyl, chloro, or polar groups (e.g., diethoxy), making the compound more suitable for membrane penetration .

- Solubility : Morpholine improves aqueous solubility, but bulky isopropyl may reduce it compared to methyl or chloro analogs .

- Metabolic Stability : Methylsulfanyl and isopropyl groups may slow oxidative metabolism compared to electron-deficient chloro substituents .

生物活性

(4-Isopropyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets, and an isopropyl-benzyl moiety that enhances its lipophilicity and receptor binding potential. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist depending on the specific target, modulating various biochemical pathways associated with neurological functions. The compound has been noted for its ability to influence receptor-ligand interactions and enzyme inhibition, making it a valuable tool in pharmacological research.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on neurotransmitter systems. It has been studied for its potential to modulate dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia. The compound's structure suggests it could effectively cross the blood-brain barrier, enhancing its therapeutic viability in neurological applications.

2. Antimicrobial Properties

Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains. For instance, it has demonstrated efficacy against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Case Study 1: Receptor Interaction Studies

In a study focusing on receptor interactions, this compound was evaluated for its binding affinity to serotonin receptors. The results indicated that the compound exhibited a moderate binding affinity with an IC50 value of approximately 150 nM, suggesting its potential as a lead compound for developing antidepressants.

Case Study 2: Antibacterial Activity Assessment

Another study assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating promising antibacterial activity that warrants further exploration in drug development .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。